(3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol
(3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol
Brand Name:
Vulcanchem
CAS No.:
16647-61-3
VCID:
VC21060249
InChI:
InChI=1S/C6H13NO4/c8-3-1-7-2-4(9)6(11)5(3)10/h3-11H,1-2H2/t3-,4-,5-,6-/m0/s1
SMILES:
C1C(C(C(C(CN1)O)O)O)O
Molecular Formula:
C6H13NO4
Molecular Weight:
163.17 g/mol
(3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol
CAS No.: 16647-61-3
Cat. No.: VC21060249
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16647-61-3 |
|---|---|
| Molecular Formula | C6H13NO4 |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | (3S,4S,5S,6S)-azepane-3,4,5,6-tetrol |
| Standard InChI | InChI=1S/C6H13NO4/c8-3-1-7-2-4(9)6(11)5(3)10/h3-11H,1-2H2/t3-,4-,5-,6-/m0/s1 |
| Standard InChI Key | MRFFNLOQLBWKPJ-BXKVDMCESA-N |
| Isomeric SMILES | C1[C@@H]([C@@H]([C@H]([C@H](CN1)O)O)O)O |
| SMILES | C1C(C(C(C(CN1)O)O)O)O |
| Canonical SMILES | C1C(C(C(C(CN1)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator